(3-Methoxy-6-methylpyridin-2-yl)methanol
Overview
Description
(3-Methoxy-6-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(3-Methoxy-6-methylpyridin-2-yl)methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-6-methylpyridin-2-yl)methanol typically involves the reaction of 3-methoxy-6-methylpyridine with formaldehyde in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (3-Methoxy-6-methylpyridin-2-yl)aldehyde or (3-Methoxy-6-methylpyridin-2-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of (3-Methoxy-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and hydroxymethyl groups allows for hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanol: Similar structure but lacks the methoxy group.
3-Methoxypyridine: Lacks the methyl and hydroxymethyl groups.
2-Methyl-3-pyridinemethanol: Similar but with different substitution pattern.
Uniqueness
(3-Methoxy-6-methylpyridin-2-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLXSBXEYKHXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619370 | |
Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848696-30-0 | |
Record name | (3-Methoxy-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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